Ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)amino)-2-oxoacetate

Lipophilicity Membrane permeability ADME prediction

Ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)amino)-2-oxoacetate (CAS 896332-12-0, CID is a synthetic small molecule belonging to the aryl sulfonyl furan-2-yl ethyl amino oxoacetate class. It incorporates a 4-chlorophenylsulfonyl electron-withdrawing group, a furan heterocycle, a flexible ethylene diamine linker, and an α-ketoester electrophilic terminus.

Molecular Formula C16H16ClNO6S
Molecular Weight 385.82
CAS No. 896332-12-0
Cat. No. B2853248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)amino)-2-oxoacetate
CAS896332-12-0
Molecular FormulaC16H16ClNO6S
Molecular Weight385.82
Structural Identifiers
SMILESCCOC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C16H16ClNO6S/c1-2-23-16(20)15(19)18-10-14(13-4-3-9-24-13)25(21,22)12-7-5-11(17)6-8-12/h3-9,14H,2,10H2,1H3,(H,18,19)
InChIKeyIXVQSKKFYVOMAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)amino)-2-oxoacetate (CAS 896332-12-0): Structural Identity and Procurement-Relevant Baselines


Ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)amino)-2-oxoacetate (CAS 896332-12-0, CID 18574094) is a synthetic small molecule belonging to the aryl sulfonyl furan-2-yl ethyl amino oxoacetate class. It incorporates a 4-chlorophenylsulfonyl electron-withdrawing group, a furan heterocycle, a flexible ethylene diamine linker, and an α-ketoester electrophilic terminus. Computed physicochemical descriptors from PubChem include a molecular weight of 385.8 g/mol (C16H16ClNO6S), XLogP3-AA of 2.4, topological polar surface area of 111 Ų, one hydrogen bond donor, and six hydrogen bond acceptors [1]. The compound is catalogued as a research-grade screening compound under the identifier AKOS024660817 and is structurally related to the des-chloro phenyl analog (CID 16832398, CAS 896316-95-3, MW 351.4 g/mol) [2].

Why Ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)amino)-2-oxoacetate Cannot Be Replaced by the Des-Chloro Phenyl Analog or Other In-Class Congeners


Although the des-chloro phenyl analog (CID 16832398) shares the same core scaffold, the presence of the para-chloro substituent on the sulfonyl phenyl ring introduces a quantifiable shift in key molecular properties—most notably a +0.6 log unit increase in XLogP3-AA (from 1.8 to 2.4) and a +34.4 Da increase in molecular weight [1][2]. These differences correspond to an approximately fourfold increase in predicted n-octanol/water partition coefficient, which directly affects membrane partitioning, nonspecific protein binding, and bioavailability predictions in cell-based and in vivo models. Furthermore, the target compound exists as a racemic mixture (CID 18574094) with individually catalogued (R)- and (S)-enantiomers (CIDs 7268176 and 7268175, respectively) [3], whereas the phenyl analog's individual enantiomers are not equally indexed in major databases, limiting the ability to assign stereochemistry-dependent activity. Simply substituting one congener for another in a structure–activity relationship (SAR) study, a biochemical assay panel, or a pharmacophore model therefore risks introducing uncontrolled variance in both physicochemical behavior and configurational definition.

Quantitative Differentiation Evidence for Ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)amino)-2-oxoacetate (CAS 896332-12-0) Versus Closest Analogs


Lipophilicity Shift: XLogP3-AA of 2.4 vs. 1.8 for the Des-Chloro Phenyl Analog

The target compound (CAS 896332-12-0) exhibits a computed XLogP3-AA of 2.4, compared to 1.8 for the des-chloro phenyl analog (CID 16832398, CAS 896316-95-3) [1][2]. This +0.6 log unit increase, attributable to the para-chloro substituent, translates to a predicted ~4-fold increase in n-octanol/water partition coefficient. In practical terms, this magnitude of lipophilicity difference is sufficient to alter apparent permeability coefficients in Caco-2 or PAMPA assays and to modify the extent of nonspecific binding to assay plastics or serum proteins in biochemical and cell-based screens.

Lipophilicity Membrane permeability ADME prediction SAR optimization

Molecular Weight Differential: 385.8 vs. 351.4 g/mol for the Des-Chloro Phenyl Analog

The molecular weight of the target compound is 385.8 g/mol (C16H16ClNO6S), which is 34.4 g/mol (+9.8%) higher than the des-chloro phenyl analog at 351.4 g/mol (C16H17NO6S) [1][2]. This increment reflects the replacement of a hydrogen atom (1.0 Da) with a chlorine atom (35.5 Da) at the para position of the phenylsulfonyl ring. The elevated molecular weight places the target compound closer to the upper boundary of typical fragment-based screening collections (<300 Da) and further from the median of lead-like chemical space, impacting ligand efficiency (LE) and lipophilic ligand efficiency (LLE) calculations when normalized by potency.

Molecular weight Drug-likeness Fragment-based screening Ligand efficiency metrics

Parallel Bioassay Inactivity Profile: Both Compounds Tested Inactive in Same Four PubChem HTS Assays

The target compound (SID 332896232) and the des-chloro phenyl analog (SID 332896399) were both screened as 'Inactive' in four identical PubChem high-throughput screening assays: (i) AlphaScreen-based FBW7 E3 ligase activator assay (AID 1259310), (ii) AlphaScreen-based MITF inhibitor assay (AID 1259374), (iii) Luminescence cell-based TEAD-YAP interaction inhibitor assay (AID 1259422), and (iv) Cell-based GPR151 activator assay (AID 1508602) [1][2]. This concordant inactivity across four mechanistically distinct targets (ubiquitin ligase, transcription factor, protein–protein interaction, and GPCR) establishes that the para-chloro substituent does not confer unintended promiscuous activity or 'frequent-hitter' behavior relative to the parent scaffold in these assay formats.

HTS profiling Bioassay fingerprinting Selectivity counterscreening Negative control selection

Stereochemical Cataloguing Advantage: Indexed Racemate and Individual Enantiomers Enable Configuration-Specific Procurement

The target compound is registered in PubChem as a racemic mixture (CID 18574094) with separately catalogued (R)-enantiomer (CID 7268176) and (S)-enantiomer (CID 7268175), all sharing the identical molecular formula C16H16ClNO6S [1]. The PubChem same-connectivity relationship confirms these three CIDs represent the racemate and both stereoisomers of the same constitutional structure. In contrast, the des-chloro phenyl analog (CID 16832398) does not have equivalently indexed individual enantiomers in the PubChem same-connectivity record set. This indexed stereochemical granularity allows researchers to specifically request either the racemate or a defined enantiomer from vendors, and to assign stereochemistry-dependent differences in any observed biological activity.

Stereochemistry Chiral resolution Enantiomer-specific SAR Racemate comparison

Topological Polar Surface Area Parity (111 Ų) Despite MW and XLogP3 Differences Indicates Iso-Polar Scaffold Tuning

Both the target compound and the des-chloro phenyl analog share an identical computed topological polar surface area (TPSA) of 111 Ų [1][2], because the para-chloro substituent does not introduce additional hydrogen bond donor or acceptor atoms and therefore does not alter the polar atom count. Combined with the +0.6 XLogP3-AA increase (2.4 vs. 1.8), this produces a scaffold where passive membrane permeability is predicted to increase (higher lipophilicity) while the TPSA remains constant, implying that any differential cellular uptake or blood-brain barrier penetration between the two compounds will be driven predominantly by the lipophilicity shift rather than polar surface area effects.

Polar surface area Hydrogen bonding Blood-brain barrier prediction Oral bioavailability

Structural Isomer Differentiation: Same Molecular Formula (C16H16ClNO6S) as Fenoldopam 8-Sulfate but Distinct Scaffold

The molecular formula C16H16ClNO6S (MW 385.8) is shared by the target compound and at least one other known chemical entity—Fenoldopam 8-sulfate, a phase II metabolite of the D1 dopamine receptor agonist fenoldopam . Despite the identical elemental composition, the two compounds possess entirely different structural scaffolds: the target compound features a furan-ethylamino-oxoacetate backbone with a 4-chlorophenylsulfonyl group, while fenoldopam 8-sulfate contains a benzazepine core with a sulfate ester. This formula-level isomerism is noteworthy because mass spectrometry-based metabolomics or chemical proteomics workflows that rely solely on molecular formula identification (e.g., from high-resolution MS) could conflate these two structurally distinct molecules.

Structural isomer Molecular formula identity Chemical proteomics Target deconvolution

Optimal Research and Industrial Use Cases for Ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)amino)-2-oxoacetate Based on Verified Differentiation Evidence


Matched Molecular Pair Analysis in Medicinal Chemistry SAR Campaigns

The target compound (para-chloro, XLogP3 = 2.4, MW = 385.8) and its des-chloro phenyl analog (XLogP3 = 1.8, MW = 351.4) form a well-defined matched molecular pair (MMP) differing only by Cl ↔ H at the para position . Because TPSA remains constant at 111 Ų, any difference in biological potency, cellular permeability, or metabolic stability observed between the two compounds in head-to-head assays can be attributed specifically to the chloro substituent's electronic and lipophilic effects. This makes the pair particularly suitable for quantifying the contribution of para-halogenation to target binding free energy (ΔΔG) using computational free-energy perturbation (FEP) or experimental SAR by catalog.

Chiral Resolution and Enantiomer-Specific Activity Profiling

With the racemate (CID 18574094) and both the (R)- and (S)-enantiomers (CIDs 7268176 and 7268175) separately indexed in PubChem, this compound series offers a rare advantage for stereochemistry-aware screening . Laboratories can procure each stereoisomer individually, run parallel biochemical or cell-based assays, and directly measure the eudysmic ratio—the ratio of activity between the more potent enantiomer (eutomer) and the less potent enantiomer (distomer). This capability is essential for projects where chiral configuration at the carbon bearing the sulfonyl and furan groups is hypothesized to influence target engagement, and where racemic screening alone would mask any stereospecific pharmacology.

Negative Control Compound for HTS Assay Panels Targeting FBW7, MITF, TEAD-YAP, or GPR151

Both the target compound and its des-chloro analog were tested and confirmed inactive across four PubChem-deposited HTS assays (FBW7 E3 ligase activation, MITF transcription factor inhibition, TEAD-YAP protein–protein interaction inhibition, and GPR151 GPCR activation) . This concordant inactivity establishes the compound as a validated negative control for these specific assay formats. Researchers running these or mechanistically related assays can use the compound to establish baseline signal, verify assay window, and confirm that any observed hits are not artifacts of the aryl sulfonyl furan chemotype.

Computational ADME Model Calibration Using an Isopolar Matched Pair

The combination of constant TPSA (111 Ų) and divergent XLogP3-AA (2.4 vs. 1.8) across the two analogs provides a unique calibration dataset for computational ADME models . Models that predict Caco-2 permeability, human intestinal absorption, blood-brain barrier penetration, or plasma protein binding can be challenged to correctly rank-order the target compound versus the des-chloro analog based solely on the lipophilicity differential, given that polar surface area, hydrogen bond donor/acceptor counts, and rotatable bond count are all held constant. Any systematic deviation between predicted and experimentally measured rank-order would indicate model deficiencies in handling halogen substituent effects on pharmacokinetic properties.

Quote Request

Request a Quote for Ethyl 2-((2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)amino)-2-oxoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.